molecular formula C12H25N3O3S B2984010 1-(Tert-butyl)-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea CAS No. 1235143-87-9

1-(Tert-butyl)-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea

Cat. No.: B2984010
CAS No.: 1235143-87-9
M. Wt: 291.41
InChI Key: RXRPGLMDYCRLKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Tert-butyl)-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea is a urea derivative featuring a tert-butyl group on one nitrogen atom and a (1-(methylsulfonyl)piperidin-4-yl)methyl substituent on the adjacent nitrogen.

Properties

IUPAC Name

1-tert-butyl-3-[(1-methylsulfonylpiperidin-4-yl)methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25N3O3S/c1-12(2,3)14-11(16)13-9-10-5-7-15(8-6-10)19(4,17)18/h10H,5-9H2,1-4H3,(H2,13,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXRPGLMDYCRLKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)NCC1CCN(CC1)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Tert-butyl)-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions, often starting with commercially available piperidine derivatives.

    Introduction of the Methylsulfonyl Group: The piperidine intermediate is then reacted with a methylsulfonyl chloride in the presence of a base to introduce the methylsulfonyl group.

    Formation of the Urea Moiety: The final step involves the reaction of the methylsulfonyl piperidine intermediate with tert-butyl isocyanate to form the desired urea compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of flow chemistry techniques, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(Tert-butyl)-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the piperidine ring.

Scientific Research Applications

1-(Tert-butyl)-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea has several applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme inhibition and receptor binding.

    Industry: It can be used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(Tert-butyl)-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-{[1-(Methylsulfonyl)-4-piperidinyl]methyl}-3-(tetrahydro-2-furanylmethyl)urea

  • Substituents : Tetrahydrofuranmethyl (polar, oxygen-containing heterocycle) vs. tert-butyl (hydrophobic branched alkyl).
  • Molecular Formula : C₁₃H₂₅N₃O₄S .
  • Molecular Weight : 319.42 g/mol .
  • However, the tert-butyl group may improve membrane permeability due to its lipophilic nature.

1-(2-Oxaadamantan-1-yl)-3-(1-(methylsulfonyl)piperidin-4-yl)urea (Compound 26)

  • Substituents : 2-Oxaadamantyl (rigid, bulky oxygen-containing polycyclic) vs. tert-butyl .
  • Molecular Formula : C₂₃H₃₁N₃O₃ .
  • Molecular Weight : 397.5 g/mol (calculated from HRMS data) .
  • Key Differences : The 2-oxaadamantyl group confers rigidity and metabolic stability, a hallmark of adamantane derivatives. This contrasts with the flexible tert-butyl group, which may allow for better conformational adaptability in binding pockets.

Piperidine-Containing Compounds with Divergent Scaffolds

DMPI (3-{1-[(2,3-Dimethylphenyl)methyl]piperidin-4-yl}-1-methyl-2-pyridin-4-yl-1H-indole)

  • Structure : Indole core with piperidinyl and dimethylphenylmethyl groups .
  • Molecular Formula : C₂₃H₂₇N₃ (approximated).
  • Biological Activity : Synergist of carbapenems against methicillin-resistant Staphylococcus aureus (MRSA) .
  • Comparison : Unlike the urea-based target compound, DMPI employs an indole scaffold but shares the piperidinylmethyl motif, underscoring the role of piperidine in bacterial target engagement.

CDFII (2-(2-Chlorophenyl)-3-[1-(2,3-dimethylbenzyl)piperidin-4-yl]-5-fluoro-1H-indole)

  • Structure : Fluoroindole core with chlorophenyl and piperidinyl groups .
  • Molecular Formula : C₂₆H₂₅ClFN₃ (approximated).
  • Biological Activity : MRSA synergist with enhanced potency compared to DMPI .

Data Table: Comparative Analysis of Key Compounds

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Property/Bioactivity Reference
Target Compound tert-butyl C₁₂H₂₄N₃O₃S* ~314.4 Structural focus -
1-{[1-(Methylsulfonyl)-4-piperidinyl]methyl}-3-(tetrahydro-2-furanylmethyl)urea tetrahydrofuranmethyl C₁₃H₂₅N₃O₄S 319.42 High polarity
1-(2-Oxaadamantan-1-yl)-3-(1-(methylsulfonyl)piperidin-4-yl)urea 2-oxaadamantyl C₂₃H₃₁N₃O₃ 397.5 Rigidity, metabolic stability
DMPI dimethylphenylmethyl, indole C₂₃H₂₇N₃ 345.5 MRSA synergist
CDFII chlorophenyl, fluoroindole C₂₆H₂₅ClFN₃ 442.0 Enhanced MRSA activity

*Inferred based on structural analogy.

Key Insights

  • Substituent Effects : The tert-butyl group in the target compound balances lipophilicity and steric bulk, whereas oxygen-containing substituents (e.g., tetrahydrofuranmethyl, 2-oxaadamantyl) enhance polarity or rigidity .
  • Piperidine Motif : Shared across all compounds, this moiety is critical for target interaction, as seen in MRSA-active indole derivatives .

Biological Activity

1-(Tert-butyl)-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea, a synthetic organic compound, has garnered attention for its potential biological activities. This compound features a tert-butyl group, a piperidine ring, and a urea moiety, which contribute to its diverse interactions with biological targets. Understanding its biological activity is crucial for its application in medicinal chemistry and pharmacology.

The synthesis of this compound typically involves multiple steps, starting from commercially available piperidine derivatives. Key steps include:

  • Formation of the Piperidine Intermediate : Synthesis begins with the preparation of the piperidine ring.
  • Introduction of the Methylsulfonyl Group : The piperidine intermediate reacts with methylsulfonyl chloride.
  • Formation of the Urea Moiety : The final step involves reacting the methylsulfonyl piperidine with tert-butyl isocyanate to yield the target urea compound.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. These interactions can lead to:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in various metabolic pathways.
  • Receptor Binding : It can bind to receptors, modulating their activity and influencing signaling pathways.

Antitumor Activity

Preliminary studies indicate that compounds structurally related to this compound exhibit significant antitumor properties. For instance, related compounds have demonstrated GI50 values (concentration required to inhibit cell growth by 50%) against various cancer cell lines, including:

Cell Line GI50 (μM)
EKVX (Lung Cancer)1.7
RPMI-8226 (Leukemia)21.5
OVCAR-4 (Ovarian)25.9
PC-3 (Prostate)28.7
CAKI-1 (Renal)15.9
MDA-MB-435 (Breast)27.9

These findings suggest a broad-spectrum antitumor activity, highlighting the potential therapeutic applications of this class of compounds .

Antibacterial Activity

The compound's structural analogs have also shown promising antibacterial properties. Notably, some derivatives have been evaluated for their minimum inhibitory concentration (MIC) against various pathogens:

Pathogen MIC (μg/mL)
Staphylococcus aureus0.03–0.06
Streptococcus pyogenes0.06–0.12
Haemophilus influenzae0.25–1

These results indicate that certain derivatives possess potent antibacterial activity, making them candidates for further development in treating bacterial infections .

Case Studies

Recent research has explored the structure-activity relationship (SAR) of similar compounds, revealing insights into their biological profiles:

  • Antitumor Studies : A study demonstrated that a related compound exhibited selective cytotoxicity against several cancer cell lines while showing reduced toxicity towards normal cells.
  • Antimicrobial Studies : Another investigation highlighted the efficacy of an analog in inhibiting biofilm formation in resistant bacterial strains, suggesting its potential use in combating chronic infections .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.